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Compound of Interest

Compound Name:
Fmoc-1-amino-1-

cycloheptanecarboxylic acid

Cat. No.: B067878 Get Quote

CAS Number: 188751-56-6

This technical guide provides an in-depth overview of Fmoc-1-amino-1-
cycloheptanecarboxylic acid, a key building block in modern peptide science and drug

discovery. Designed for researchers, scientists, and professionals in drug development, this

document outlines the compound's properties, synthesis, applications, and its role in targeting

significant biological pathways.

Core Compound Properties
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic amino acid derivative featuring

a cycloheptane ring, which imparts unique conformational constraints on peptides. The N-

terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideally suited for

solid-phase peptide synthesis (SPPS).
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Property Value

CAS Number 188751-56-6

Molecular Formula C₂₃H₂₅NO₄

Molecular Weight 379.45 g/mol

Appearance White to light yellow solid powder

Melting Point 193-194 °C

Purity ≥95%

Solubility Soluble in DMF and other organic solvents

Storage Temperature 2-8°C

Synthesis and Preparation
The synthesis of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves two primary stages:

the synthesis of the unprotected 1-amino-1-cycloheptanecarboxylic acid and its subsequent

Fmoc protection.

Synthesis of 1-amino-1-cycloheptanecarboxylic acid
While various methods exist for the synthesis of cyclic alpha-amino acids, a common approach

is a modification of the Strecker synthesis or the Bucherer-Bergs reaction, starting from

cycloheptanone.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic
acid
The protection of the amino group with Fmoc is a critical step for its use in SPPS. A general

protocol is provided below.

Experimental Protocol: Fmoc Protection

Materials:
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1-amino-1-cycloheptanecarboxylic acid

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate

(Fmoc-Cl)

Sodium bicarbonate (NaHCO₃) or another suitable base

Dioxane and water (or another suitable solvent system)

Diethyl ether

1 M HCl

Procedure:

Dissolve 1-amino-1-cycloheptanecarboxylic acid in a mixture of dioxane and aqueous

sodium bicarbonate solution.

To this solution, add a slight molar excess of Fmoc-OSu or Fmoc-Cl portion-wise while

stirring vigorously at room temperature.

Allow the reaction to proceed for 12-24 hours, monitoring the progress by thin-layer

chromatography (TLC).

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to

remove unreacted Fmoc reagent and by-products.

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which will precipitate the

Fmoc-protected amino acid.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield

Fmoc-1-amino-1-cycloheptanecarboxylic acid.

Yields: Typical yields for Fmoc protection of amino acids are generally high, often exceeding

90%.

Applications in Peptide Synthesis
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Fmoc-1-amino-1-cycloheptanecarboxylic acid is primarily used in Fmoc-based solid-phase

peptide synthesis (SPPS) to introduce conformational rigidity into peptide backbones. This is

particularly valuable in the design of cyclic peptides, which often exhibit enhanced biological

activity and stability compared to their linear counterparts.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic acid into a peptide sequence

follows the standard SPPS cycle.
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General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling Protocol for Fmoc-1-amino-1-
cycloheptanecarboxylic acid
Due to the steric bulk of the cycloheptane ring, coupling of Fmoc-1-amino-1-
cycloheptanecarboxylic acid may require optimized conditions.

Experimental Protocol: Amino Acid Coupling

Materials:

Fmoc-deprotected peptide-resin

Fmoc-1-amino-1-cycloheptanecarboxylic acid (3-5 equivalents)

Coupling reagent (e.g., HBTU, HATU, or PyBOP) (3-5 equivalents)

Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)
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N,N-Dimethylformamide (DMF)

Procedure:

Swell the Fmoc-deprotected peptide-resin in DMF.

In a separate vessel, dissolve Fmoc-1-amino-1-cycloheptanecarboxylic acid, the coupling

reagent, and the base in DMF.

Pre-activate the amino acid solution for 5-10 minutes.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a

qualitative test such as the Kaiser test to check for the presence of free primary amines.

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with

DMF to remove excess reagents and by-products.

Coupling Reagent Activation Time Coupling Time Notes

HBTU/DIPEA 5-10 min 1-2 hours
Standard, cost-

effective choice.

HATU/DIPEA 5-10 min 1-2 hours

More efficient for

sterically hindered

amino acids.

PyBOP/DIPEA 5-10 min 2-4 hours

Often used for difficult

couplings and to

minimize

racemization.

Role in Targeting Biological Pathways: HDAC
Inhibition in Chronic Myeloid Leukemia
Peptides incorporating 1-amino-1-cycloheptanecarboxylic acid have been investigated as

inhibitors of histone deacetylases (HDACs).[3] This has significant implications for cancer
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therapy, particularly in Chronic Myeloid Leukemia (CML).

CML is characterized by the presence of the Philadelphia chromosome, which results from a

translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL

fusion gene, which encodes a constitutively active tyrosine kinase.[4] The BCR-ABL

oncoprotein drives the proliferation of leukemia cells and inhibits apoptosis.

HDAC inhibitors have emerged as a promising therapeutic strategy for CML, often used in

combination with tyrosine kinase inhibitors (TKIs) like imatinib.[5] HDACs remove acetyl groups

from histones, leading to a more condensed chromatin structure and repression of tumor

suppressor gene transcription. By inhibiting HDACs, the chromatin remains in a more open

state, allowing for the expression of genes that can induce apoptosis and inhibit cell

proliferation.

Peptides containing 1-amino-1-cycloheptanecarboxylic acid can be designed to mimic the

substrate of HDACs, thereby acting as competitive inhibitors. The cycloheptane moiety can

provide a rigid scaffold that positions the peptide backbone for optimal interaction with the

active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition in CML
The following diagram illustrates the signaling pathway targeted by HDAC inhibitors in CML

cells.
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HDAC inhibition pathway in CML.

In this pathway, the BCR-ABL fusion protein promotes cell proliferation and inhibits apoptosis.

Concurrently, HDACs maintain a condensed chromatin state, repressing the transcription of

tumor suppressor genes. An HDAC inhibitor containing 1-amino-1-cycloheptanecarboxylic acid
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blocks the action of HDACs. This leads to histone hyperacetylation, a more relaxed chromatin

structure, and the re-expression of tumor suppressor genes, ultimately promoting apoptosis

and inhibiting the proliferation of CML cells.

Conclusion
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a valuable and versatile building block for

peptide chemists and drug developers. Its unique cyclic structure provides a powerful tool for

creating conformationally constrained peptides with enhanced stability and biological activity.

The application of peptides containing this amino acid as HDAC inhibitors in CML highlights its

potential in the development of novel targeted therapeutics. This guide provides a foundational

understanding for researchers looking to leverage the properties of this compound in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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